3-Methyl-chuangxinmycin

Description

produced by Actinoplanes tsinanensis; structure

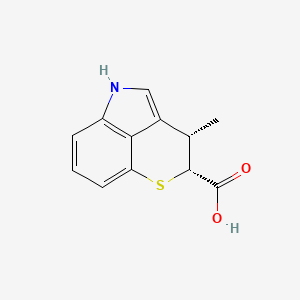

Structure

3D Structure

Properties

CAS No. |

63339-68-4 |

|---|---|

Molecular Formula |

C12H11NO2S |

Molecular Weight |

233.29 g/mol |

IUPAC Name |

(5S,6R)-5-methyl-7-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylic acid |

InChI |

InChI=1S/C12H11NO2S/c1-6-7-5-13-8-3-2-4-9(10(7)8)16-11(6)12(14)15/h2-6,11,13H,1H3,(H,14,15)/t6-,11+/m0/s1 |

InChI Key |

DKHFLDXCKWDVMF-UPONEAKYSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](SC2=CC=CC3=C2C1=CN3)C(=O)O |

Canonical SMILES |

CC1C(SC2=CC=CC3=C2C1=CN3)C(=O)O |

Other CAS No. |

63339-68-4 |

Synonyms |

chuangxinmycin |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 3-Methyl-chuangxinmycin: A Technical Guide to Its Discovery and Isolation

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery, biosynthesis, and isolation of 3-Methyl-chuangxinmycin (MCM), a novel analogue of the antibiotic chuangxinmycin. This document is intended for researchers, scientists, and drug development professionals interested in the expanding family of tryptophanyl-tRNA synthetase inhibitors and their potential therapeutic applications, particularly in the context of Mycobacterium tuberculosis.

Executive Summary

This compound is a new congener of the known antibiotic chuangxinmycin (CM), discovered from the actinomycete Actinoplanes tsinanensis CPCC 200056.[1][2] Its structure is characterized by a unique dihydrothiopyrano[4,3,2-cd]indole scaffold with an additional methyl group at the C-3 position. The discovery of MCM has been facilitated by modern analytical techniques and an understanding of the chuangxinmycin biosynthetic pathway. It has been demonstrated that MCM can be generated through an iterative methylation process from CM, catalyzed by the vitamin B12-dependent radical SAM enzyme CxnA/A1. While exhibiting reduced activity against many Gram-positive and Gram-negative bacteria compared to its parent compound, MCM, along with CM and its precursor 3-demethylchuangxinmycin (DCM or norchuangxinmycin, NCM), shows significant activity against Mycobacterium tuberculosis, including drug-resistant strains. This suggests a potential alternative mechanism of action against this important pathogen. This guide details the discovery, biosynthetic logic, and methodologies for the production and isolation of this promising new molecule.

Discovery and Bioactivity

Identification of a New Congener

This compound was identified as a naturally occurring analogue of chuangxinmycin from the fermentation broths of Actinoplanes tsinanensis CPCC 200056.[1][2] Its structure was elucidated through extensive spectroscopic analysis, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS).

Antimicrobial Activity

The chuangxinmycin family of compounds are known inhibitors of bacterial tryptophanyl-tRNA synthetase (TrpRS). While the C-3 methyl group in chuangxinmycin is considered important for its broad-spectrum antibacterial activity, its absence in norchuangxinmycin (NCM/DCM) leads to a significant reduction or loss of activity against many common bacteria.[3] However, both CM and NCM retain potent activity against Mycobacterium tuberculosis. This compound also demonstrates significant activity against M. tuberculosis H37Rv and clinically isolated isoniazid/rifampin-resistant strains, suggesting its potential as a lead compound for anti-tuberculosis drug development.[1][2]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Chuangxinmycin Analogues against M. tuberculosis

| Compound | Abbreviation | MIC against M. tuberculosis H37Rv (μg/mL) |

| Chuangxinmycin | CM | 0.78 - 1 |

| Norchuangxinmycin | NCM/DCM | 0.78 - 4 |

| This compound | MCM | Data not explicitly quantified in reviewed literature but described as "significant" |

Note: Specific MIC values for MCM against M. tuberculosis were not available in the reviewed literature, though its activity is noted as significant. Further studies are required to quantify its precise potency.

Biosynthesis of this compound

The biosynthesis of chuangxinmycin and its analogues originates from the amino acid L-tryptophan. The pathway involves a series of enzymatic modifications to construct the characteristic tricyclic core. The final steps, which are crucial for the generation of CM and MCM, involve methylation reactions catalyzed by a radical S-adenosylmethionine (SAM) enzyme.

The Chuangxinmycin Biosynthetic Pathway

The biosynthesis of the core scaffold involves several key enzymatic steps:

-

Transamination: The pathway initiates with the conversion of L-tryptophan to its corresponding α-keto acid by a PLP-dependent aminotransferase, CxnB.

-

Sulfur Incorporation: A deubiquitinase-like sulfurtransferase, CxnF, and a ubiquitin-like sulfur carrier protein, CxnE, facilitate the incorporation of sulfur.

-

Reduction: The resulting thione is reduced by an NAD(P)H-dependent reductase, CxnC.

-

Cyclization: A cytochrome P450 enzyme, CxnD, catalyzes an intramolecular C-S bond formation to yield the dihydrothiopyrano[4,3,2-cd]indole skeleton of norchuangxinmycin (NCM).

-

First Methylation: The vitamin B12-dependent radical SAM methyltransferase, CxnA/A1, catalyzes the C3-methylation of NCM to produce chuangxinmycin (CM).

Iterative Methylation to this compound

The discovery of MCM revealed that the methyltransferase CxnA/A1 can perform a second methylation event on chuangxinmycin, leading to the formation of this compound. This iterative methylation capability of CxnA/A1 highlights a unique feature of this biosynthetic pathway.

Experimental Protocols

Fermentation and Production

An engineered strain of A. tsinanensis was used for scaled-up production.

-

Strain: Actinoplanes tsinanensis 200056/2027-CxnR (engineered for enhanced production).

-

Fermentation Medium (M2): (Composition details would be inserted here if publicly available).

-

Culture Conditions: Fermentation was carried out in a 42 L fermenter containing 20 L of liquid medium M2.

-

Yields: In this scaled-up fermentation, the yield of chuangxinmycin reached 301 mg/L, with a this compound yield of 19 mg/L.[3]

A heterologous expression system was used to demonstrate the iterative methylation.

-

Host Strain: Streptomyces coelicolor M1152 overexpressing the CxnA/A1 enzyme.

-

Procedure:

-

A solution of 0.25 mg of chuangxinmycin in 50 μL of methanol, diluted with 500 μL of sterile water, was spread onto a plate (6.0 cm diameter) containing 8.0 mL of fermentation medium cultured with the recombinant S. coelicolor M1152 for 2 days at 28 °C.[4]

-

The plates were incubated for an additional 5–7 days at 28 °C to allow for the conversion of CM to MCM.[4]

-

The plate culture was then collected for extraction and analysis.[4]

-

Isolation and Purification

The following is a general protocol for the isolation of chuangxinmycin and its analogues from fermentation broth.

-

Extraction: The fermentation broth is extracted with an equal volume of ethyl acetate (EtOAc). The organic phase, containing the compounds of interest, is collected and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to chromatographic separation. While specific details for MCM purification are not fully published, a typical approach would involve:

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a solvent gradient (e.g., dichloromethane-methanol) to separate fractions based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing MCM are further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water) to yield the pure compound.

-

Structure Elucidation Data

The structure of this compound was confirmed by HR-MS and NMR spectroscopy.

Table 2: Spectroscopic Data for this compound

| Data Type | Value |

| Appearance | White amorphous powder |

| Molecular Formula | C₁₃H₁₄N₂O₂S |

| HR-ESI-MS | m/z [M+H]⁺ (Data not explicitly provided in reviewed literature) |

| ¹H NMR (DMSO-d₆, MHz) | δ 10.03 (s, NH-6), 7.21 (s, H-5), 7.15 (d, J=8.0 Hz, H-8), 7.03 (dd, J=8.0, 7.2 Hz, H-9), 6.82 (d, J=7.2 Hz, H-10), 1.53 (s, H₃-15) |

| ¹³C NMR (DMSO-d₆, MHz) | δ 34.9 (C-3), 26.7 (C-15) |

Note: The provided NMR data highlights the key signals confirming the structure, particularly the additional methyl group (δH 1.53, δC 26.7) and the quaternary carbon at C-3 (δC 34.9).

Conclusion and Future Outlook

The discovery of this compound expands the chemical diversity of the chuangxinmycin family of antibiotics and provides new insights into the catalytic promiscuity of the CxnA/A1 radical SAM methyltransferase. The significant activity of MCM against M. tuberculosis warrants further investigation into its precise mechanism of action and its potential as a scaffold for the development of novel anti-tubercular agents. The successful high-yield production in an engineered host demonstrates the feasibility of supplying sufficient quantities of this compound for preclinical studies. Future research should focus on obtaining a complete bioactivity profile, including specific MIC values against a broader panel of mycobacterial strains, and exploring the structure-activity relationship of the C-3 gem-dimethyl substitution.

References

- 1. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 2. Targeted high-level production of chuangxinmycin and its halogenated derivatives with antitubercular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Iterative Methylation Leads to 3-Methylchuangxinmycin Production in Actinoplanes tsinanensis CPCC 200056 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Leap: A Technical Guide to the Biosynthesis of 3-Methyl-chuangxinmycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of 3-Methyl-chuangxinmycin (MCM) from its precursor, chuangxinmycin (CM). The discovery of this enzymatic conversion opens new avenues for the generation of novel chuangxinmycin analogs with potentially enhanced therapeutic properties. This document outlines the key enzymatic player, experimental methodologies for both in vivo and in vitro synthesis, and the analytical data supporting the structural elucidation of the resulting compound.

Executive Summary

This compound is a novel analog of the antibiotic chuangxinmycin, identified from Actinoplanes tsinanensis CPCC 200056.[1] Its biosynthesis is achieved through an iterative methylation process, where chuangxinmycin itself serves as the substrate for a vitamin B12-dependent radical S-adenosylmethionine (SAM) enzyme. This key enzymatic step is catalyzed by CxnA/A1, the same enzyme responsible for the methylation of 3-demethylchuangxinmycin (DCM) in the primary chuangxinmycin biosynthetic pathway.[1] This guide details the heterologous expression systems and cell-free enzymatic assays that have been successfully employed to produce and characterize this compound.

The Core Enzymatic Transformation: Iterative Methylation by CxnA/A1

The biosynthesis of this compound from chuangxinmycin is a direct enzymatic methylation at the C3 position of the indole scaffold. The enzyme responsible, CxnA/A1, demonstrates a remarkable capability for iterative methylation, acting on both the initial precursor (DCM) and the final product of the canonical pathway (CM).[1]

Proposed Biosynthetic Pathway

The enzymatic conversion can be visualized as a single-step addition to the established chuangxinmycin biosynthetic pathway.

References

Unraveling the Molecular Architecture of 3-Methyl-chuangxinmycin: A Technical Guide

For Immediate Release

Beijing, China - A detailed technical guide has been compiled to illuminate the chemical structure elucidation of 3-Methyl-chuangxinmycin (MCM), a novel analogue of the antibiotic chuangxinmycin. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the spectroscopic and analytical methodologies employed in the characterization of this natural product, which was recently identified from Actinoplanes tsinanensis CPCC 200056.

The elucidation of MCM's structure is a critical step in understanding its biosynthetic pathway and exploring its potential as a therapeutic agent. This guide summarizes the key quantitative data from 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), presenting them in clearly structured tables for straightforward comparison and analysis. Furthermore, it provides detailed experimental protocols for the pivotal analytical techniques utilized in this structural determination.

Spectroscopic Data Summary

The structural framework of this compound was meticulously pieced together using a combination of advanced spectroscopic techniques. The data presented below is foundational to the definitive structural assignment.

High-Resolution Mass Spectrometry Data

High-resolution mass spectrometry provided the elemental composition of the molecule, which was a crucial first step in its characterization.

| Parameter | Value |

| Ionization Mode | ESI |

| Mass Analyzer | TOF |

| Observed m/z | 247.0847 [M+H]⁺ |

| Calculated m/z | 247.0845 |

| Molecular Formula | C₁₃H₁₄N₂O₂S |

¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Proton NMR spectroscopy revealed the number and connectivity of hydrogen atoms within the molecule.

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 3.98 | d | 4.5 |

| 3 | 3.25 | m | |

| 5a | 3.65 | d | 15.0 |

| 5b | 3.54 | d | 15.0 |

| 7 | 7.32 | d | 8.0 |

| 8 | 6.95 | t | 7.5 |

| 9 | 7.05 | t | 7.5 |

| 10 | 7.45 | d | 8.0 |

| 11-NH | 11.01 | s | |

| 3-CH₃ | 1.15 | d | 7.0 |

| COOH | 12.8 (br s) |

¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Carbon NMR spectroscopy provided insight into the carbon skeleton of the molecule.

| Position | δC (ppm) |

| 2 | 59.8 |

| 3 | 35.1 |

| 4 | 125.9 |

| 5 | 25.8 |

| 6 | 127.6 |

| 7 | 118.9 |

| 8 | 118.1 |

| 9 | 121.0 |

| 10 | 111.5 |

| 10a | 136.1 |

| 10b | 109.8 |

| 3-CH₃ | 18.2 |

| COOH | 173.1 |

Experimental Protocols

The following section details the methodologies for the key experiments that were instrumental in the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals (δH 2.50 and δC 39.52 for DMSO-d₆). Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were used for ¹H, ¹³C, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS data were obtained using a Waters Xevo G2-XS QTOF mass spectrometer. The sample was introduced via an Acquity UPLC I-Class system. The analysis was performed in positive ion mode with a capillary voltage of 3.0 kV. The source temperature was maintained at 120 °C, and the desolvation gas temperature was 450 °C. Leucine enkephalin was used as the lock mass for accurate mass measurements.

Logical Workflow for Structure Elucidation

The process of determining the chemical structure of this compound followed a logical and systematic workflow, beginning with the initial detection and culminating in the final structural confirmation.

Biosynthetic Context

The identification of this compound provides valuable insights into the biosynthetic machinery of Actinoplanes tsinanensis. The proposed biosynthetic pathway suggests a final methylation step to produce the novel analogue.

This technical guide serves as a foundational resource for the scientific community, providing the necessary data and methodologies to support further research into this compound and its potential applications. The clear and concise presentation of this complex structural elucidation process is intended to accelerate future discoveries in the field of natural product chemistry and drug development.

Unveiling the Spectroscopic Signature of 3-Methyl-chuangxinmycin: A Detailed NMR Analysis

For Immediate Release

BEIJING – December 14, 2025 – The structural elucidation of novel antibiotic compounds is a cornerstone of drug discovery and development. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Methyl-chuangxinmycin (MCM), a recently identified congener of the antibiotic chuangxinmycin.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and the development of new antibacterial agents.

Introduction

This compound is a derivative of chuangxinmycin, an antibiotic known for its unique indole-dihydrothiopyran heterocyclic skeleton.[1] The structural determination of this new analogue was accomplished through extensive one- and two-dimensional NMR spectroscopy.[1] This guide presents a comprehensive summary of the reported ¹H and ¹³C NMR data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, as reported in the primary literature. The data were acquired in DMSO-d₆.

Table 1: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 2 | 3.88 | d | 4.8 |

| 3 | 3.25 | m | |

| 4-CH₃ | 1.15 | d | 6.6 |

| 6 | 7.28 | d | 7.8 |

| 7 | 6.90 | t | 7.8 |

| 8 | 7.00 | t | 7.8 |

| 9 | 7.55 | d | 7.8 |

| 11-NH | 11.20 | s |

Data extracted from the supporting information of "Iterative Methylation Leads to 3-Methylchuangxinmycin Production in Actinoplanes tsinanensis CPCC 200056".

Table 2: ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆)

| Position | Chemical Shift (δ) ppm |

| 2 | 50.1 |

| 3 | 35.1 |

| 3a | 126.9 |

| 4-CH₃ | 20.9 |

| 5a | 125.1 |

| 6 | 118.0 |

| 7 | 118.9 |

| 8 | 120.9 |

| 9 | 111.4 |

| 9a | 136.2 |

| 10a | 108.9 |

| COOH | 173.8 |

Data extracted from the supporting information of "Iterative Methylation Leads to 3-Methylchuangxinmycin Production in Actinoplanes tsinanensis CPCC 200056".

Experimental Protocols

The NMR spectra for this compound were recorded on a Bruker AVANCE III 500 MHz spectrometer. The sample was dissolved in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals (DMSO-d₆: δH 2.50 and δC 39.52). Coupling constants (J) are reported in Hertz (Hz). Standard pulse programs were used for 1D ¹H and ¹³C NMR as well as 2D experiments such as COSY, HSQC, and HMBC to facilitate the structural assignment.

Visualization of Chemical Structure

To aid in the interpretation of the NMR data, the chemical structure of this compound is provided below.

Caption: Chemical structure of this compound.

Logical Relationship of Structural Elucidation

The following diagram illustrates the logical workflow used for the structural elucidation of this compound, starting from the raw experimental data to the final confirmed structure.

References

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 3-Methyl-chuangxinmycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of 3-Methyl-chuangxinmycin (MCM), a potent indole alkaloid antibiotic. The primary focus of this document is to detail its molecular interactions, enzymatic inhibition, and spectrum of activity. We delve into the pivotal role of the 3-methyl group in its broad-spectrum antibacterial efficacy and explore the intriguing evidence for a secondary mechanism of action against Mycobacterium tuberculosis. This guide synthesizes available quantitative data, outlines detailed experimental protocols for key assays, and employs visualizations to elucidate complex biological pathways and experimental workflows, serving as a critical resource for researchers in antimicrobial drug discovery and development.

Introduction

This compound is a derivative of the natural product chuangxinmycin (CM), an antibiotic isolated from Actinoplanes tsinanensis. These compounds are characterized by a unique thiopyrano[4,3,2-cd]indole scaffold. The addition of a methyl group at the 3-position has been shown to be crucial for its broad-spectrum antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This guide will explore the molecular basis for this activity, focusing on its primary target and highlighting areas of ongoing research.

Primary Mechanism of Action: Inhibition of Tryptophanyl-tRNA Synthetase (TrpRS)

The principal mechanism by which this compound exerts its antibacterial effect is through the potent and selective inhibition of bacterial tryptophanyl-tRNA synthetase (TrpRS).[1][2] This enzyme is essential for protein synthesis, catalyzing the ATP-dependent ligation of tryptophan to its cognate tRNA (tRNATrp). By inhibiting TrpRS, this compound effectively halts protein production, leading to bacterial cell death.

Molecular Interactions and Binding

This compound acts as a competitive inhibitor of tryptophan, binding to the tryptophan-binding pocket of the bacterial TrpRS. The unique tricyclic structure of the molecule mimics the indole side chain of tryptophan, allowing it to occupy the active site. The 3-methyl group plays a significant role in its potent inhibitory activity against many common bacterial pathogens. It is suggested that this methyl group is pivotal for its broad-spectrum antibacterial activity, as the non-methylated analog, norchuangxinmycin (NCM), shows markedly reduced or no activity against bacteria such as E. coli and S. aureus.[3][4]

Quantitative Analysis of TrpRS Inhibition

Table 1: Inhibitory Activity of Chuangxinmycin against Bacterial TrpRS

| Bacterial Species | Enzyme | IC50 (nM) | Reference |

| Staphylococcus aureus | Tryptophanyl-tRNA Synthetase | 30 | [3] |

Note: This data is for the parent compound, chuangxinmycin. Further studies are required to determine the precise IC50 values for this compound against a range of bacterial TrpRS enzymes.

Antibacterial Spectrum and Efficacy

The antibacterial activity of this compound is directly linked to its ability to inhibit bacterial TrpRS. The compound has demonstrated activity against a range of bacterial pathogens.

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the available data on the minimum inhibitory concentrations of chuangxinmycin and its derivatives against various bacterial strains. It is important to note that while the 3-methyl group is crucial for broad-spectrum activity, both chuangxinmycin and norchuangxinmycin exhibit potent activity against Mycobacterium tuberculosis.[5]

Table 2: Minimum Inhibitory Concentrations (MIC) of Chuangxinmycin and its Analogs

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

| Chuangxinmycin (3S, 4R) | Staphylococcus aureus | 4-8 | [3][6] |

| Other stereoisomers of Chuangxinmycin | Staphylococcus aureus | >128 | [3][6] |

| Chuangxinmycin Derivatives | Staphylococcus aureus | >128 | [3][6] |

| Chuangxinmycin | Mycobacterium tuberculosis H37Rv | 0.78 - 1 | [5] |

| Norchuangxinmycin (NCM) | Mycobacterium tuberculosis H37Rv | 0.78 - 4 | [5] |

| This compound (MCM) | Mycobacterium tuberculosis H37Rv | Significant Activity | [3] |

| 5-F-Chuangxinmycin | Mycobacterium tuberculosis H37Rv | Potent Inhibition | [5] |

| 7-F-Norchuangxinmycin | Mycobacterium tuberculosis H37Rv | Potent Inhibition | [5] |

Note: The term "Significant Activity" for MCM against M. tuberculosis indicates that the source material confirmed its effectiveness without providing a specific MIC value in the abstract. The antibacterial activity of chuangxinmycin is highly stereoselective.[3][6]

A Potential Secondary Mechanism of Action against Mycobacterium tuberculosis

A compelling area of ongoing research is the observation that norchuangxinmycin (NCM), which lacks the 3-methyl group and has poor activity against many bacteria, retains potent activity against Mycobacterium tuberculosis.[4][5][7][8] This strongly suggests an alternative or secondary mechanism of action in this pathogen, independent of TrpRS inhibition. While the precise target of this secondary mechanism remains to be fully elucidated, it opens up new avenues for the development of novel anti-tuberculosis agents.

Experimental Protocols

Tryptophanyl-tRNA Synthetase (TrpRS) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against bacterial TrpRS.

Methodology: A common method for assessing TrpRS activity is a pyrophosphate (PPi) detection assay. The aminoacylation reaction catalyzed by TrpRS produces PPi as a byproduct. The rate of PPi formation is directly proportional to the enzyme's activity.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5-8.0), MgCl2, ATP, L-tryptophan, and purified bacterial TrpRS enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound (or a suitable solvent control) to the reaction mixture.

-

Initiation of Reaction: Initiate the reaction by adding the cognate tRNATrp.

-

PPi Detection: Utilize a commercially available pyrophosphate detection kit (e.g., EnzChek Pyrophosphate Assay Kit). This kit typically contains an enzyme cascade that links the production of PPi to a detectable change in absorbance or fluorescence.

-

Data Analysis: Measure the rate of the reaction at different inhibitor concentrations. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Methodology: The broth microdilution method is a standard and widely used technique.

Protocol:

-

Preparation of Inoculum: Culture the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized density (typically 0.5 McFarland standard).

-

Serial Dilution of the Antibiotic: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.

-

Determination of MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Visualizations

Signaling Pathway of TrpRS Inhibition

Caption: Inhibition of bacterial protein synthesis by this compound.

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

This compound is a promising antibacterial agent that primarily functions by inhibiting bacterial tryptophanyl-tRNA synthetase. The presence of the 3-methyl group is a key determinant of its broad-spectrum activity against common bacterial pathogens. Furthermore, the significant activity of its analogs against Mycobacterium tuberculosis, even in the absence of the 3-methyl group, points towards a novel mechanism of action that warrants further investigation.

Future research should focus on:

-

Determining the specific IC50 values of this compound against a panel of TrpRS enzymes from clinically relevant bacteria.

-

Elucidating the precise molecular target and mechanism of action of chuangxinmycin and its derivatives in Mycobacterium tuberculosis.

-

Conducting structure-activity relationship (SAR) studies to optimize the scaffold for improved potency and spectrum.

A deeper understanding of these aspects will be crucial for the development of this compound and related compounds as next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. mdpi.com [mdpi.com]

- 2. Biosynthesis of antibiotic chuangxinmycin from Actinoplanes tsinanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Targeted high-level production of chuangxinmycin and its halogenated derivatives with antitubercular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, resolution, derivatization and antibacterial activity of chuangxinmycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeted high-level production of chuangxinmycin and its halogenated derivatives with antitubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Narrow-Spectrum Antitubercular Activity of 3-Methyl-chuangxinmycin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-chuangxinmycin (MCM) is a derivative of the natural product chuangxinmycin (CM), an antibiotic known for its unique indole-dihydrothiopyran heterocyclic core. While chuangxinmycin itself exhibits a broader antibacterial spectrum, recent research has pinpointed this compound as a potent agent with a notably narrow spectrum of activity, primarily targeting Mycobacterium tuberculosis. This technical guide provides an in-depth analysis of the antibacterial properties of this compound, including its known spectrum of activity, the experimental methods used for its evaluation, and its likely mechanism of action. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antitubercular agents.

Antibacterial Spectrum of this compound

The antibacterial activity of this compound has been evaluated against a limited but telling range of bacterial species. The available data indicates a significant and selective inhibitory effect against Mycobacterium tuberculosis, including drug-resistant strains. Conversely, its activity against common Gram-positive and Gram-negative bacteria is markedly reduced or absent.

Quantitative Antimicrobial Data

The minimum inhibitory concentrations (MICs) are a standard measure of an antibiotic's potency. The following table summarizes the known MIC values for this compound against key bacterial species.

| Bacterial Species | Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Mycobacterium tuberculosis | H37Rv | Significant Activity (Specific values require full-text access) | [1] |

| Mycobacterium tuberculosis | Isoniazid/Rifampin-Resistant Clinical Isolate | Significant Activity (Specific values require full-text access) | [1] |

| Escherichia coli | Not Specified | Markedly Reduced or No Activity | [2][3] |

| Staphylococcus aureus | Not Specified | Markedly Reduced or No Activity | [2][3] |

Note: While the primary literature confirms "significant activities" against M. tuberculosis, precise MIC values for this compound were not available in the abstracts. The parent compound, chuangxinmycin, has reported MICs against M. tuberculosis H37Rv in the range of 0.78 to 1 µg/mL.[3][4]

Experimental Protocols

The determination of the antibacterial spectrum of this compound, particularly its activity against Mycobacterium tuberculosis, relies on established methodologies for antimicrobial susceptibility testing. The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against this slow-growing pathogen.

Broth Microdilution Method for Mycobacterium tuberculosis

This protocol is a standardized method for determining the MIC of antimicrobial agents against M. tuberculosis.

-

Inoculum Preparation:

-

A pure culture of Mycobacterium tuberculosis is grown on an appropriate solid medium (e.g., Middlebrook 7H10 or 7H11 agar).

-

Colonies are harvested and suspended in a suitable broth (e.g., Middlebrook 7H9 broth with 10% OADC enrichment and 0.05% Tween 80) containing glass beads.

-

The suspension is vortexed to create a homogenous mixture and then allowed to settle.

-

The turbidity of the supernatant is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁷ to 1 x 10⁸ colony-forming units (CFU)/mL.

-

The standardized inoculum is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

-

-

Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Serial two-fold dilutions of the compound are prepared in Middlebrook 7H9 broth in a 96-well microtiter plate to achieve the desired concentration range for testing.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized bacterial suspension.

-

Control wells are included: a growth control (no compound), a sterility control (no bacteria), and a solvent control (if applicable).

-

The microtiter plates are sealed or placed in a humidified, CO₂-enriched incubator and incubated at 37°C for a period of 7 to 21 days.[6]

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth.[5] Growth is often assessed visually or with the aid of a redox indicator such as resazurin.

-

Visualizations

Experimental Workflow for MIC Determination

References

- 1. Selective Inhibition Mechanism of Mycobacterium tuberculosis Tryptophan-tRNA Synthetase by Chuangxinmycin [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic insights into the ATP-mediated and species-dependent inhibition of TrpRS by chuangxinmycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeted high-level production of chuangxinmycin and its halogenated derivatives with antitubercular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

3-Methyl-chuangxinmycin's Activity Against Mycobacterium tuberculosis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Anti-tubercular Activity

The in vitro activity of chuangxinmycin and its derivatives against Mycobacterium tuberculosis H37Rv is typically determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible growth.

Table 1: Minimum Inhibitory Concentration (MIC) of Chuangxinmycin and its Derivatives against Mycobacterium tuberculosis H37Rv

| Compound | Structure | MIC (µg/mL) | Reference |

| Chuangxinmycin (CM) | Indole alkaloid with a dihydrothiopyrano[4,3,2-cd]indole scaffold | 0.25 - 1.0 | [2][5] |

| Norchuangxinmycin (NCM) | 3-demethyl-chuangxinmycin | 0.78 - 4.0 | [2] |

| 3-Methyl-chuangxinmycin (MCM) | 3-methylated derivative of chuangxinmycin | Data not available in reviewed literature | |

| 5-F-CM | 5-Fluoro-chuangxinmycin | Potent, comparable to CM/NCM | [1][3] |

| 7-F-NCM | 7-Fluoro-norchuangxinmycin | Potent, comparable to CM/NCM | [1][3] |

It is noteworthy that while this compound (MCM) has been reported to exhibit a marked reduction or loss of activity against many Gram-positive and Gram-negative bacteria, its specific activity against M. tuberculosis has been described as "significant," though quantitative MIC values are not specified in the available literature.[1] In contrast, norchuangxinmycin (NCM) retains potent anti-tubercular activity, suggesting that the core dihydrothiopyrano[4,3,2-cd]indole scaffold is crucial for its effect against M. tuberculosis.[1][2]

Mechanism of Action: Inhibition of Tryptophanyl-tRNA Synthetase

The primary molecular target of chuangxinmycin and its derivatives in Mycobacterium tuberculosis is Tryptophanyl-tRNA Synthetase (TrpRS).[5] This enzyme is essential for protein synthesis as it catalyzes the charging of tryptophan onto its cognate tRNA. By inhibiting TrpRS, these compounds disrupt the supply of tryptophanyl-tRNA, leading to the cessation of protein synthesis and ultimately, bacterial cell death.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Resazurin Microtiter Assay (REMA)

This protocol outlines a common method for determining the MIC of compounds against M. tuberculosis.

Materials:

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase).

-

96-well microtiter plates.

-

Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Mycobacterium tuberculosis H37Rv culture.

-

Resazurin sodium salt solution (0.01% w/v in sterile water).

-

Positive control antibiotic (e.g., Rifampicin).

-

Sterile distilled water or PBS.

Procedure:

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of the test compound.

-

Serially dilute the compound in 7H9 broth directly in the 96-well plate to achieve a range of final concentrations.

-

-

Inoculum Preparation:

-

Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

-

Adjust the turbidity of the culture to a McFarland standard of 1.0.

-

Dilute the adjusted culture 1:20 in 7H9 broth.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial suspension to each well containing the test compound dilutions.

-

Include a drug-free well as a positive growth control and a well with only medium as a negative control.

-

-

Incubation:

-

Seal the plates in a plastic bag to prevent evaporation and incubate at 37°C for 7 days.

-

-

Addition of Resazurin:

-

After the incubation period, add 30 µL of the resazurin solution to each well.

-

Re-incubate the plates at 37°C for 24-48 hours.

-

-

Reading Results:

-

A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

-

Tryptophanyl-tRNA Synthetase (TrpRS) Inhibition Assay

This assay biochemically confirms the inhibition of the TrpRS enzyme.

Principle: The enzymatic activity of TrpRS can be measured by monitoring the ATP consumption or pyrophosphate (PPi) production during the aminoacylation reaction. The inhibition of the enzyme by a compound like this compound will lead to a decrease in the reaction rate.

Materials:

-

Purified recombinant M. tuberculosis TrpRS enzyme.

-

ATP, L-tryptophan, and cognate tRNATrp.

-

Reaction buffer (e.g., Tris-HCl with MgCl2).

-

A detection system for ATP or PPi (e.g., a commercial pyrophosphate assay kit).

-

Test compound (this compound).

Procedure:

-

Reaction Setup:

-

In a microplate, combine the reaction buffer, ATP, L-tryptophan, and tRNATrp.

-

Add varying concentrations of the test compound to the wells.

-

Include a no-inhibitor control.

-

-

Enzyme Addition:

-

Initiate the reaction by adding the purified TrpRS enzyme to each well.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

-

-

Detection:

-

Stop the reaction and add the detection reagents according to the manufacturer's protocol of the chosen assay kit.

-

-

Data Analysis:

-

Measure the signal (e.g., fluorescence or absorbance) which is proportional to the amount of PPi produced or ATP consumed.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Conclusion

This compound is a derivative of the potent anti-tubercular agent, chuangxinmycin. While its specific MIC against Mycobacterium tuberculosis is not well-documented in publicly available literature, the established mechanism of action of the chuangxinmycin class of compounds centers on the inhibition of the essential enzyme Tryptophanyl-tRNA Synthetase. The provided experimental protocols for MIC determination and enzymatic inhibition assays offer a framework for the further investigation and quantitative characterization of this compound and other novel derivatives as potential therapeutics for tuberculosis. Further structure-activity relationship studies are warranted to elucidate the impact of the 3-methyl group on the anti-tubercular efficacy and to guide the development of more potent analogs.

References

- 1. d-nb.info [d-nb.info]

- 2. Targeted high-level production of chuangxinmycin and its halogenated derivatives with antitubercular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted high-level production of chuangxinmycin and its halogenated derivatives with antitubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective Inhibition Mechanism of Mycobacterium tuberculosis Tryptophan-tRNA Synthetase by Chuangxinmycin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-chuangxinmycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-chuangxinmycin (MCM) is a recently identified sulfur-containing indole alkaloid and a novel congener of the antibiotic chuangxinmycin (CM).[1] Isolated from Actinoplanes tsinanensis CPCC 200056, its structure has been elucidated through advanced spectroscopic techniques.[1] This document provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its production and characterization, and a visualization of its biosynthetic pathway. This guide is intended to serve as a foundational resource for researchers engaged in natural product synthesis, antibiotic development, and related fields.

Physicochemical Properties

This compound is structurally similar to its parent compound, chuangxinmycin, with the addition of a methyl group at the C-3 position of the thiopyrano-indole core. As a recently discovered natural product, many of its physical properties have not been experimentally determined. The data presented below is a combination of calculated values and data derived from high-resolution spectroscopic analysis.

Physical Data

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂S | Deduced |

| Molecular Weight | 247.31 g/mol | Calculated |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Solubility | Not Reported | - |

Chemical Data

| Property | Value | Source |

| IUPAC Name | (2R,3S)-3,5-dihydro-3-methyl-2H-thiopyrano[4,3,2-cd]indole-2-carboxylic acid (for parent) | [1] |

| CAS Number | Not Assigned | - |

| High-Resolution MS | m/z 248.0740 [M+H]⁺ (calcd for C₁₃H₁₄NO₂S, 248.0745) | [1] |

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1]

¹H and ¹³C NMR Data

The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for this compound, recorded in DMSO-d₆.

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 2 | 45.9 | 4.12 (s) |

| 3 | 41.5 | 3.51 (q, 6.9) |

| 4 | 7.02 (d, 6.9) | |

| 5 | 28.5 | 3.65 (d, 12.8), 3.42 (d, 12.8) |

| 5a | 125.8 | - |

| 6 | 121.2 | 7.37 (d, 7.8) |

| 7 | 118.8 | 6.90 (t, 7.8) |

| 8 | 120.6 | 7.00 (t, 7.8) |

| 8a | 111.9 | - |

| 8b | 136.2 | - |

| 8c | 108.3 | - |

| NH | - | 11.13 (s) |

| COOH | 173.2 | - |

Source: Data extracted from the supplementary information of Hu, X., et al. (2023).[1]

Experimental Protocols

The following protocols are based on the methodologies described for the production and characterization of chuangxinmycin and its derivatives.[1]

Fermentation and Production

A seed culture of Actinoplanes tsinanensis CPCC 200056 is prepared by inoculating a suitable medium, such as ISP2 medium, and incubating at 28 °C for several days. For large-scale production, the seed culture is transferred to a production medium and fermented for an extended period (e.g., 7 days) under controlled conditions (28 °C, shaking).

Extraction and Isolation

-

The fermentation broth is harvested and separated from the mycelia by filtration.

-

The culture filtrate is extracted with an organic solvent, typically ethyl acetate.

-

The organic phases are combined, dried (e.g., over anhydrous sodium sulfate), and concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then subjected to chromatographic separation techniques, such as silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC), to isolate the pure this compound.

Structural Elucidation

-

Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF mass spectrometer to determine the accurate mass and molecular formula of the compound.

-

NMR Spectroscopy:

-

The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR, ¹³C NMR, and 2D NMR spectra (COSY, HSQC, HMBC) are recorded on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

The spectra are processed and analyzed to assign all proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.

-

Biosynthesis and Logical Pathways

This compound is biosynthesized via an iterative methylation process from its precursor, chuangxinmycin. This reaction is catalyzed by the vitamin B₁₂-dependent radical SAM enzyme CxnA/A₁, which is also involved in an earlier step of the main chuangxinmycin biosynthetic pathway.[1]

Experimental Workflow for Biosynthesis

The workflow diagram below illustrates the heterologous expression system used to confirm the biosynthetic step from chuangxinmycin to this compound.

Caption: Workflow for the in vivo conversion of Chuangxinmycin to this compound.

Biosynthetic Pathway

The following diagram illustrates the key methylation steps in the biosynthesis of chuangxinmycin and this compound, highlighting the role of the enzyme CxnA/A₁.

Caption: Key methylation steps in the biosynthesis of Chuangxinmycin and its 3-methyl derivative.

References

3-Methyl-chuangxinmycin CAS number and IUPAC name

An In-Depth Technical Guide to 3-Methyl-chuangxinmycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (MCM), a novel antibiotic with significant potential. This document covers its chemical identity, biosynthesis, mechanism of action, and biological activity, with a focus on its antitubercular properties. Detailed experimental protocols and quantitative data are presented to support further research and development.

Chemical Identity

This compound is a recently discovered natural product, identified as a congener of the known antibiotic Chuangxinmycin (CM).[1][2] It is produced by the actinomycete Actinoplanes tsinanensis CPCC 200056.[1][2] While a specific CAS number for this compound has not yet been assigned, the parent compound, Chuangxinmycin, is registered under CAS Number 63339-68-4 .[3]

Based on the established structure of Chuangxinmycin and the biosynthetic mechanism of "iterative methylation," the IUPAC name for this compound is deduced to be (2R,3S)-3,5-Dihydro-3,x-dimethyl-2H-thiopyrano[4,3,2-cd]indole-2-carboxylic acid , where 'x' represents the position of the additional methyl group on the indole ring, likely at a position activated by the existing functionalities. The structure of the parent compound, Chuangxinmycin, is provided in PubChem with the IUPAC name (5S,6R)-5-methyl-7-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylic acid.[3]

Table 1: Physicochemical Properties of Chuangxinmycin (Parent Compound)

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₂S | [4] |

| Molecular Weight | 233.29 g/mol | [4] |

| Boiling Point | 220.4°C (estimated) | [4] |

| Density | 1.2503 g/cm³ (estimated) | [4] |

| pKa | 3.82 ± 0.40 (predicted) | [4] |

Biosynthesis and Production

This compound is biosynthesized in Actinoplanes tsinanensis through a pathway that also produces Chuangxinmycin (CM) and 3-demethylchuangxinmycin (DCM).[1][2] The key enzyme responsible for the formation of MCM is CxnA/A1 , a vitamin B₁₂-dependent radical SAM enzyme.[1][2] This enzyme catalyzes the iterative methylation of 3-demethylchuangxinmycin, leading to the formation of both CM and MCM.[1][2]

The biosynthetic gene cluster for chuangxinmycin has been identified, paving the way for metabolic engineering to enhance the production of these compounds.[5] High-level production of CM and its derivatives has been achieved through a combination of heterologous expression, activator overexpression, promoter optimization, and fermentation media screening.[1]

Caption: Biosynthetic pathway of this compound.

Mechanism of Action

The primary antibacterial mechanism of the chuangxinmycin family of compounds is the inhibition of tryptophanyl-tRNA synthetase (TrpRS) , an essential enzyme in bacterial protein synthesis.[6][7][8] This inhibition is selective for bacterial TrpRS over its human counterpart.[8]

In addition to its effect on protein synthesis, this compound has been observed to downregulate genes associated with interferon (IFN) and tumor necrosis factor (TNF) , suggesting a potential role in modulating inflammatory responses.[9] The interplay between IFN-γ and TNF-α can involve the upregulation of each other's receptors, creating a feedback loop that amplifies the inflammatory signal. MCM's ability to interfere with this process suggests a dual therapeutic potential as both an antibiotic and an anti-inflammatory agent.

Caption: Dual mechanism of action of this compound.

Biological Activity

In vitro assays have demonstrated that this compound, along with Chuangxinmycin and 3-demethylchuangxinmycin, exhibits significant activity against Mycobacterium tuberculosis H37Rv and clinically isolated isoniazid/rifampin-resistant strains.[1][2] This highlights its potential as a lead compound for the development of new anti-tuberculosis drugs. The antibacterial activity of chuangxinmycin derivatives is dependent on their stereochemistry.[10]

Table 2: Comparative Minimum Inhibitory Concentrations (MICs)

| Compound | Organism | MIC (µg/mL) | Reference |

| Chuangxinmycin (CM) | Mycobacterium tuberculosis H37Rv | 0.25 - 1.0 | [1][11] |

| 3-demethylchuangxinmycin (DCM/NCM) | Mycobacterium tuberculosis H37Rv | 0.78 - 4.0 | [1] |

| This compound (MCM) | Mycobacterium tuberculosis H37Rv | Significant Activity | [1][2] |

| Chuangxinmycin (CM) | Staphylococcus aureus | 4 - 8 | [10] |

Experimental Protocols

Isolation and Purification of this compound

A general protocol for the extraction of chuangxinmycin and its derivatives from Actinoplanes tsinanensis is as follows:

-

Fermentation: Culture Actinoplanes tsinanensis CPCC 200056 on a suitable medium, such as ISP2, at 28°C for 7 days.[5]

-

Extraction: Harvest the culture and extract with an equal volume of ethyl acetate overnight.[5]

-

Concentration: Concentrate the ethyl acetate extract under reduced pressure.[5]

-

Chromatographic Separation: Subject the crude extract to column chromatography (e.g., silica gel) followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the compound.

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy are employed to elucidate the chemical structure and stereochemistry.

Table 3: Key Spectroscopic Data for this compound (Hypothetical Data based on Parent Compound)

| Technique | Key Observations |

| HR-MS | [M+H]⁺ ion corresponding to the molecular formula C₁₃H₁₃NO₂S. |

| ¹H NMR | Signals corresponding to an indole ring, a dihydrothiopyran ring, two methyl groups, and a carboxylic acid proton. |

| ¹³C NMR | Resonances for 13 distinct carbon atoms, including a carboxyl carbon, aromatic carbons, and aliphatic carbons. |

| HMBC | Correlations confirming the connectivity between the additional methyl group and the indole scaffold. |

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.

-

Preparation of Inoculum: Grow the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow

References

- 1. Targeted high-level production of chuangxinmycin and its halogenated derivatives with antitubercular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iterative Methylation Leads to 3-Methylchuangxinmycin Production in Actinoplanes tsinanensis CPCC 200056 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (2R,3S)-3,5-Dihydro-3-methyl-2H-thiopyrano(4,3,2-cd)indole-2-carboxylic acid | C12H11NO2S | CID 3037261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chuangxinmycin | 63339-68-4 [amp.chemicalbook.com]

- 5. Biosynthesis of antibiotic chuangxinmycin from Actinoplanes tsinanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insights into the specific interaction between Geobacillus stearothermophilus tryptophanyl-tRNA synthetase and antimicrobial Chuangxinmycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The antimicrobial natural product chuangxinmycin and some synthetic analogues are potent and selective inhibitors of bacterial tryptophanyl tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanistic insights into the ATP-mediated and species-dependent inhibition of TrpRS by chuangxinmycin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. amsbio.com [amsbio.com]

- 10. Synthesis, resolution, derivatization and antibacterial activity of chuangxinmycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective Inhibition Mechanism of Mycobacterium tuberculosis Tryptophan-tRNA Synthetase by Chuangxinmycin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Origin of 3-Methyl-chuangxinmycin in Actinoplanes tsinanensis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological origins of 3-Methyl-chuangxinmycin (MCM), a novel thioether-containing indole alkaloid produced by the actinomycete Actinoplanes tsinanensis CPCC 200056. This document details the biosynthetic pathway, the enzymatic machinery involved, and the experimental methodologies used to elucidate this complex process. The discovery of MCM, a new congener of the known antibiotic chuangxinmycin (CM), has opened new avenues for the development of potent antituberculosis agents.

Executive Summary

This compound is a recently identified natural product derived from Actinoplanes tsinanensis. Its biosynthesis is intricately linked to that of chuangxinmycin, sharing a common biosynthetic gene cluster (cxn). The key to the formation of MCM lies in the iterative methylation activity of a vitamin B12-dependent radical S-adenosylmethionine (SAM) enzyme, CxnA/A1. This enzyme first methylates 3-demethylchuangxinmycin (DCM) to produce chuangxinmycin, and in a subsequent step, further methylates CM to yield this compound. The elucidation of this pathway has been made possible through a combination of genome mining, heterologous expression, and in vitro enzymatic assays. Both CM and its derivatives, including MCM, have demonstrated significant activity against Mycobacterium tuberculosis, highlighting their potential as scaffolds for novel antibiotic development.

The cxn Biosynthetic Gene Cluster

The genetic blueprint for the biosynthesis of chuangxinmycin and its methylated derivatives is located within a specific gene cluster in the Actinoplanes tsinanensis genome, designated as the cxn cluster.[1][2][3] This cluster was identified through bioinformatics analysis, initially by searching for a tryptophanyl-tRNA synthetase (trpRS) gene, which often confers resistance to antibiotics targeting this enzyme and is typically co-localized with the corresponding biosynthetic genes.[1] The identified cxn cluster contains the genes encoding all the necessary enzymatic machinery for the synthesis of the characteristic indole-dihydrothiopyran heterocyclic skeleton of these compounds.[1][2][3]

The Biosynthetic Pathway to this compound

The biosynthesis of this compound is a multi-step enzymatic cascade that begins with the amino acid L-tryptophan. The pathway involves the formation of several key intermediates, including 3-demethylchuangxinmycin (DCM) and chuangxinmycin (CM).

Formation of the Chuangxinmycin Core

The initial steps of the pathway are proposed to involve the conversion of L-tryptophan to an indole-3-pyruvic acid intermediate, followed by a series of modifications to form the core structure. A crucial step in the formation of the dihydrothiopyran ring is catalyzed by the cytochrome P450 enzyme, CxnD.[1][2] Inactivation of the cxnD gene leads to the accumulation of seco-chuangxinmycin, confirming its role in the final ring closure.[1][2]

The Key Role of Iterative Methylation

The final steps of the pathway are characterized by methylation events catalyzed by the vitamin B12-dependent radical SAM enzyme CxnA/A1.[4][5][6] This enzyme is responsible for the methylation of 3-demethylchuangxinmycin (DCM) to produce chuangxinmycin (CM).[4][5][6] Remarkably, CxnA/A1 can perform a second methylation on the chuangxinmycin molecule, leading to the formation of this compound (MCM).[4][5][6] This iterative methylation capability of CxnA/A1 is a key feature of this biosynthetic pathway.

Proposed biosynthetic pathway of this compound.

Quantitative Data

The antibacterial activities of chuangxinmycin and its derivatives have been evaluated against various bacterial strains. The minimum inhibitory concentrations (MICs) provide a quantitative measure of their potency.

| Compound | M. tuberculosis H37Rv | Isoniazid/Rifampin-resistant M. tuberculosis |

| Chuangxinmycin (CM) | Significant Activity | Significant Activity |

| 3-demethylchuangxinmycin (DCM) | Significant Activity | Significant Activity |

| This compound (MCM) | Significant Activity | Significant Activity |

| Note: Specific MIC values were noted as significant in the source material, but precise numerical data was not provided in the abstract.[4][5][6] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relied on a series of key experimental procedures.

Heterologous Expression of the cxn Gene Cluster

To confirm the function of the cxn gene cluster, it was heterologously expressed in a host organism, Streptomyces coelicolor M1146.[1][2]

Protocol:

-

Cloning of the cxn cluster: The entire cxn gene cluster was cloned from the genomic DNA of Actinoplanes tsinanensis CPCC 200056.

-

Vector construction: The cloned gene cluster was inserted into an appropriate expression vector.

-

Transformation: The resulting plasmid was introduced into the heterologous host S. coelicolor M1146.

-

Fermentation and analysis: The recombinant S. coelicolor strain was cultivated, and the culture broth was analyzed for the production of chuangxinmycin and its derivatives using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Inactivation of the cxnD Gene

To determine the function of the cytochrome P450 gene cxnD, a gene inactivation experiment was performed.

Protocol:

-

Construction of a cxnD deletion mutant: The cxnD gene within the cxn cluster expression plasmid was inactivated.

-

Heterologous expression: The modified plasmid was introduced into S. coelicolor M1146.

-

Metabolite analysis: The metabolites produced by the recombinant strain were analyzed. The accumulation of seco-chuangxinmycin in the cxnD mutant confirmed its role in dihydrothiopyran ring closure.[1][2]

In Vivo Conversion of Chuangxinmycin to this compound

The iterative methylation activity of CxnA/A1 was demonstrated through an in vivo conversion experiment.[4][5][6]

Protocol:

-

Overexpression of cxnA/A1: The cxnA/A1 gene was overexpressed in a recombinant S. coelicolor M1152 strain.

-

Substrate feeding: The culture of the recombinant strain was supplemented with chuangxinmycin (CM).

-

Product analysis: After a period of incubation, the culture was analyzed for the presence of this compound (MCM) using LC-MS. The detection of MCM confirmed that CxnA/A1 can methylate CM.[4]

Workflow for heterologous expression of the cxn gene cluster.

Conclusion and Future Perspectives

The elucidation of the biosynthetic pathway of this compound in Actinoplanes tsinanensis provides a fascinating example of enzymatic versatility and the generation of molecular diversity in natural product biosynthesis. The discovery of the iterative methylation capability of the radical SAM enzyme CxnA/A1 is a significant finding. This knowledge paves the way for future research in several key areas:

-

Combinatorial Biosynthesis: The understanding of the cxn gene cluster and the functions of its enzymes allows for the rational design of novel chuangxinmycin derivatives through genetic engineering and synthetic biology approaches.[1][2]

-

Enzyme Mechanism Studies: Further in vitro characterization of the enzymes in the pathway, particularly CxnA/A1, will provide deeper insights into their catalytic mechanisms and substrate specificities.

-

Drug Development: The potent antituberculosis activity of chuangxinmycin and its congeners makes them promising candidates for the development of new antibiotics to combat drug-resistant strains of M. tuberculosis.[4][5][6]

This technical guide serves as a foundational resource for researchers aiming to build upon this knowledge, whether for fundamental scientific discovery or for the development of next-generation therapeutics.

References

- 1. Biosynthesis of antibiotic chuangxinmycin from Actinoplanes tsinanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of antibiotic chuangxinmycin from Actinoplanes tsinanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Iterative Methylation Leads to 3-Methylchuangxinmycin Production in Actinoplanes tsinanensis CPCC 200056 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Methyl-chuangxinmycin

These application notes provide detailed protocols for the synthesis of 3-Methyl-chuangxinmycin, a potent antitubercular agent. The primary method described is a biosynthetic route via heterologous expression, which leverages the iterative methylation of chuangxinmycin. Additionally, a summary of the total chemical synthesis of the parent compound, chuangxinmycin, is provided as a reference for synthetic chemists.

Introduction

This compound (MCM) is a naturally occurring analog of chuangxinmycin (CM), an antibiotic with a unique thiopyrano[4,3,2-cd]indole skeleton.[1][2][3] Both compounds, along with 3-demethylchuangxinmycin (DCM), have demonstrated significant activity against Mycobacterium tuberculosis, including clinically isolated isoniazid/rifampin-resistant strains.[4][5] The key structural difference in MCM is the presence of a methyl group at the C-3 position of the indole core, which is crucial for its antibacterial activity against certain bacteria.[6]

The biosynthesis of this compound in Actinoplanes tsinanensis involves an iterative methylation process catalyzed by a vitamin B12-dependent radical SAM enzyme, CxnA/A1.[4][5] This enzyme is responsible for the methylation of 3-demethylchuangxinmycin to chuangxinmycin, and a subsequent methylation to yield this compound.[4][5] This biosynthetic pathway has been successfully reconstituted in a heterologous host, providing a viable method for the production of MCM.

While a direct total chemical synthesis of this compound has not been extensively reported, the total synthesis of chuangxinmycin has been achieved.[7][8] These synthetic routes provide a foundation for the potential chemical synthesis of this compound and its derivatives.

Biosynthesis of this compound via Heterologous Expression

This protocol describes the in vivo generation of this compound from chuangxinmycin by heterologous expression of the methyltransferase CxnA/A1 in Streptomyces coelicolor.

2.1. Experimental Workflow

Caption: Experimental workflow for the biosynthetic production of this compound.

2.2. Materials and Reagents

| Reagent/Material | Supplier |

| Actinoplanes tsinanensis CPCC 200056 | Strain collection |

| Streptomyces coelicolor M1152 | Host strain |

| Expression vector (e.g., pIJ10500) | Laboratory stock |

| Restriction enzymes, DNA ligase | Commercial supplier |

| Chuangxinmycin | Synthesized or purchased |

| ISP2 medium | Difco or equivalent |

| Production medium (e.g., M2 medium) | See composition below |

| Solvents for extraction and chromatography | HPLC grade |

2.3. Protocol

2.3.1. Plasmid Construction

-

The cxnA/A1 gene is amplified from the genomic DNA of A. tsinanensis CPCC 200056 using specific primers.

-

The amplified gene is cloned into a suitable Streptomyces expression vector, such as pIJ10500, under the control of a strong constitutive promoter.

-

The resulting plasmid is verified by restriction analysis and DNA sequencing.

2.3.2. Host Transformation

-

Prepare competent cells of S. coelicolor M1152.

-

Transform the competent cells with the recombinant expression plasmid via electroporation or conjugation.

-

Select positive transformants on appropriate antibiotic-containing media.

2.3.3. Fermentation and Production

-

Inoculate a seed culture of the recombinant S. coelicolor strain in ISP2 medium and incubate at 28-30°C for 2 days.

-

Inoculate the production medium (M2 medium) with the seed culture.

-

Add a sterile solution of chuangxinmycin to the production medium to a final concentration of 50-100 µg/mL.

-

Incubate the production culture at 28-30°C with shaking at 220 rpm for 5-7 days.[6]

M2 Medium Composition (per liter):

-

Soluble starch: 20 g

-

Glucose: 10 g

-

Yeast extract: 5 g

-

Peptone: 5 g

-

CaCO₃: 2 g

-

Trace element solution: 1 mL

2.3.4. Extraction and Purification

-

Harvest the fermentation broth and centrifuge to separate the mycelium.

-

Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate three times.

-

Combine the organic extracts and evaporate to dryness under reduced pressure.

-

Dissolve the crude extract in a minimal amount of methanol and purify by preparative High-Performance Liquid Chromatography (HPLC) to obtain this compound.

2.4. Quantitative Data

| Product | Titer | Purity |

| This compound | ~10-20 mg/L | >95% (by HPLC) |

Note: Titer is an approximation based on laboratory-scale production and may vary depending on fermentation conditions.

Total Chemical Synthesis of Chuangxinmycin (Reference)

The total synthesis of racemic chuangxinmycin provides a basis for the potential synthesis of this compound.[7] A key step in the synthesis is the stereoselective conversion of a hydroxybutanoate intermediate.

3.1. Synthetic Scheme Overview

Caption: Overview of the total synthesis of chuangxinmycin.

3.2. Key Reaction Steps

A reported synthesis of (±)-chuangxinmycin involves the following key transformations:

-

Indole Core Formation: Synthesis of a 4-iodoindole derivative.

-

Side Chain Introduction: Stereoselective conversion of (±)-2-hydroxy-3-(1H-4′-iodoindol-3′-yl)butanoate to a (±)-(2,3)-syn-2-thioacetoxy ester.

-

Cyclization: Palladium-catalyzed cyclization of the indolyl iodide and the internal thiol group to form the thiopyran ring.

-

Final Product: Hydrolysis of the methyl ester to yield (±)-chuangxinmycin.

3.3. Antibacterial Activity

The synthesized (3S, 4R)-chuangxinmycin exhibits antibacterial activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 4-8 μg/ml.[7][9] Other stereoisomers and derivatives show significantly lower activity (MIC >128 μg/ml), highlighting the stereoselectivity of its biological function.[7][9]

| Compound | Target Organism | MIC (μg/mL) |

| (3S, 4R)-Chuangxinmycin | Staphylococcus aureus | 4-8 |

| Other stereoisomers | Staphylococcus aureus | >128 |

| This compound | Mycobacterium tuberculosis H37Rv | Significant activity reported |

Mechanism of Action

Chuangxinmycin and its analogs are potent and selective inhibitors of bacterial tryptophanyl-tRNA synthetase (TrpRS).[3][10][11] This inhibition disrupts protein synthesis, leading to bacterial cell death. The 3-methyl group in chuangxinmycin is considered important for its antibacterial activity against certain strains.[6]

Caption: Mechanism of action of this compound.

Conclusion

The biosynthetic method utilizing heterologous expression of the CxnA/A1 methyltransferase in S. coelicolor provides a reliable and effective route for the production of this compound. This approach is particularly valuable given the current absence of a detailed, published total chemical synthesis for this specific analog. The established total synthesis of the parent compound, chuangxinmycin, offers a strategic blueprint for medicinal chemists aiming to develop novel synthetic routes to this compound and its derivatives for further drug development, particularly in the context of combating tuberculosis.

References

- 1. Biosynthesis of antibiotic chuangxinmycin from Actinoplanes tsinanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of Chuangxinmycin Featuring a Deubiquitinase-like Sulfurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Targeted high-level production of chuangxinmycin and its halogenated derivatives with antitubercular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, resolution, derivatization and antibacterial activity of chuangxinmycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis of antibiotic chuangxinmycin from Actinoplanes tsinanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chuangxinmycin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Application Notes & Protocols: Heterologous Expression of 3-Methyl-chuangxinmycin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of 3-Methyl-chuangxinmycin (MCM), a potent antitubercular agent. The native producer, Actinoplanes tsinanensis, often exhibits low productivity, making heterologous expression in a more tractable host, such as Streptomyces coelicolor, a crucial strategy for improving yield and enabling the generation of novel analogs.[1] This document outlines the biosynthetic pathway, key genetic elements, and step-by-step methodologies for successful heterologous production.

Introduction

Chuangxinmycin (CM) is an indole alkaloid antibiotic with a unique thiopyrano[4,3,2-cd]indole scaffold that selectively inhibits bacterial tryptophanyl-tRNA synthetase.[2][3][4] A naturally occurring congener, this compound (MCM), has been identified from Actinoplanes tsinanensis CPCC 200056.[5][6][7] The biosynthesis of MCM is attributed to the iterative methylation of 3-demethylchuangxinmycin (DCM) by the vitamin B12-dependent radical SAM enzyme CxnA/A1, which is part of the chuangxinmycin biosynthetic gene cluster (cxn or cxm).[2][5][6] Heterologous expression of this gene cluster in hosts like Streptomyces coelicolor M1146 and M1452 has been successfully demonstrated, paving the way for enhanced production and biosynthetic engineering.[1][8][9]

Biosynthetic Gene Cluster and Key Enzymes

The cxn gene cluster from A. tsinanensis is responsible for the biosynthesis of chuangxinmycin and its analogs.[8][9][10] Key enzymes involved in the formation of the core scaffold and subsequent modifications include:

-

CxnA/A1: A vitamin B12-dependent radical SAM enzyme responsible for the methylation of 3-demethylchuangxinmycin (DCM) to produce chuangxinmycin (CM) and its further iterative methylation to yield this compound (MCM).[2][5][6]

-

CxnD: A cytochrome P450 enzyme that catalyzes the C-S bond formation, leading to the closure of the dihydrothiopyran ring.[8][9][10]

-

Cxm3 and Cxm4: A deubiquitinase-like sulfurtransferase system involved in the crucial sulfur incorporation step.[11]

Quantitative Data Summary

The following table summarizes the production yields of chuangxinmycin and its analogs achieved through heterologous expression and optimization strategies.

| Compound | Host Strain | Strategy | Titer (mg/L) | Fold Increase | Reference |

| Chuangxinmycin (CM) | S. coelicolor M1452/pL-CxnA1-F | Initial Fermentation | ~34.1 | - | [1] |

| Norchuangxinmycin (NCM) | S. coelicolor M1452/pL-CxnB-F | Heterologous Expression | 32.0 | 3.7 | [1] |

| Chuangxinmycin (CM) | Engineered A. tsinanensis 200056/2027-CxnR | Optimized Fermentation | 301 | 20.1 | [1] |

| Norchuangxinmycin (NCM) | Engineered Host | Optimized Fermentation | 117.6 | 13.7 | [1] |

| This compound (MCM) | Engineered A. tsinanensis | Optimized Fermentation | 19 | - | [1] |

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound

References

- 1. Targeted high-level production of chuangxinmycin and its halogenated derivatives with antitubercular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Heterologous Expression Guides Identification of the Biosynthetic Gene Cluster of Chuangxinmycin, an Indole Alkaloid Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iterative Methylation Leads to 3-Methylchuangxinmycin Production in Actinoplanes tsinanensis CPCC 200056 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biosynthesis of antibiotic chuangxinmycin from Actinoplanes tsinanensis - PubMed [pubmed.ncbi.nlm.nih.gov]